![molecular formula C5H6Cl2O2 B14642691 2,5-Dioxabicyclo[4.1.0]heptane, 7,7-dichloro- CAS No. 53923-47-0](/img/structure/B14642691.png)
2,5-Dioxabicyclo[4.1.0]heptane, 7,7-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dichloro-2,5-dioxabicyclo[4.1.0]heptane is an organic compound with the molecular formula C5H6Cl2O2. It is a bicyclic ether with two chlorine atoms attached to the same carbon atom. This compound is known for its unique structure and reactivity, making it of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dichloro-2,5-dioxabicyclo[4.1.0]heptane typically involves the reaction of cyclohexene with chloroform in the presence of a strong base such as sodium hydroxide. The reaction proceeds through the formation of a dichlorocarbene intermediate, which then undergoes a cycloaddition to form the bicyclic structure .
Reaction Conditions:
Reactants: Cyclohexene, chloroform, sodium hydroxide
Solvent: Ethanol
Temperature: 0°C to room temperature
Reaction Time: Approximately 4 hours
Yield: Around 82%
Industrial Production Methods
While specific industrial production methods for 7,7-dichloro-2,5-dioxabicyclo[4.1.0]heptane are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key factors for industrial production would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
7,7-Dichloro-2,5-dioxabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of different bicyclic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted bicyclic ethers, while oxidation and reduction reactions can lead to different functionalized derivatives.
Applications De Recherche Scientifique
7,7-Dichloro-2,5-dioxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 7,7-dichloro-2,5-dioxabicyclo[4.1.0]heptane exerts its effects involves its reactivity towards nucleophiles and electrophiles. The chlorine atoms make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,7-Dichlorobicyclo[4.1.0]heptane
- 2,5-Dioxabicyclo[4.1.0]heptane
- 7,7-Dichloronorcarane
Uniqueness
7,7-Dichloro-2,5-dioxabicyclo[4.1.0]heptane is unique due to its bicyclic structure with two oxygen atoms and two chlorine atoms. This combination of features gives it distinct reactivity and makes it a valuable compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
53923-47-0 |
|---|---|
Formule moléculaire |
C5H6Cl2O2 |
Poids moléculaire |
169.00 g/mol |
Nom IUPAC |
7,7-dichloro-2,5-dioxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C5H6Cl2O2/c6-5(7)3-4(5)9-2-1-8-3/h3-4H,1-2H2 |
Clé InChI |
ACMMYIXVAQLXFU-UHFFFAOYSA-N |
SMILES canonique |
C1COC2C(C2(Cl)Cl)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


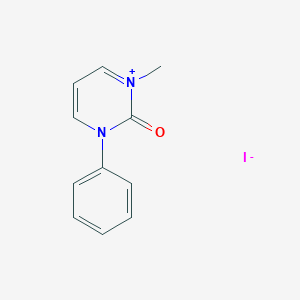
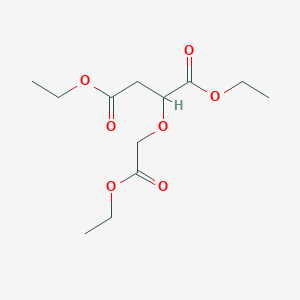
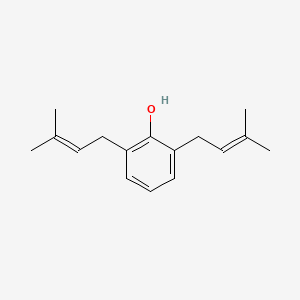
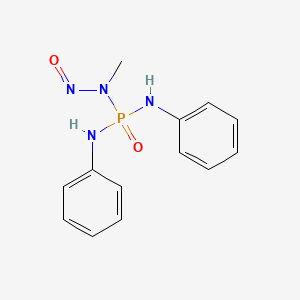
![Piperidine, 1,1'-[(4-nitrophenyl)methylene]bis-](/img/structure/B14642649.png)
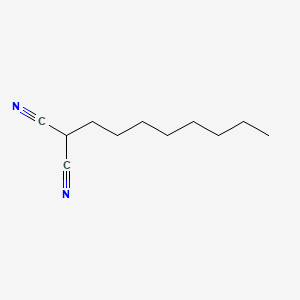
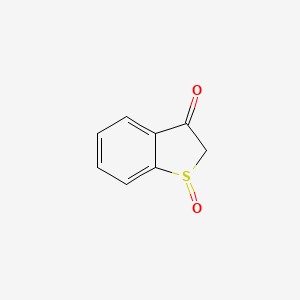
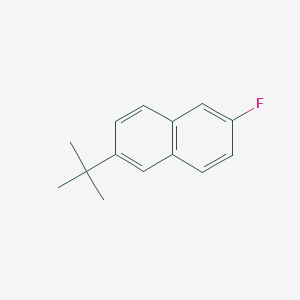
![2-[2-Methyl-1-(propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14642670.png)

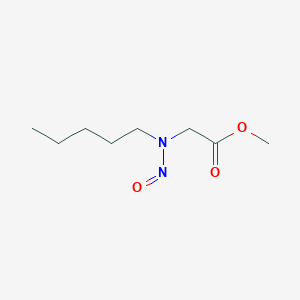
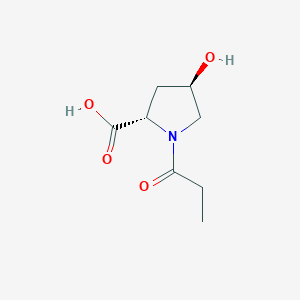
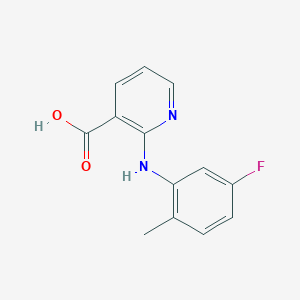
![2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one](/img/structure/B14642688.png)
